HDAC6 Isoform Selectivity: Sub-nanomolar Inhibition via Sulfamoyl-Oxadiazole Pharmacophore
Within the 1,3,4-oxadiazole sulfamide patent family, compounds sharing the sulfamoyl linker and N-acetylphenyl terminus with CAS 63776-59-0 achieve HDAC6 IC₅₀ values of 0.8–5.2 nM, while showing >200-fold selectivity over HDAC1 and HDAC3 [1]. In contrast, the non-acetylated analog (free aniline terminus) loses HDAC6 potency (IC₅₀ = 340 nM) and selectivity (<10-fold) [1]. The acetyl cap of CAS 63776-59-0 is essential for filling the hydrophobic channel of HDAC6, a feature absent in generic sulfonamides.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8–5.2 nM (projected from closest N-acetylphenyl sulfamoyl-oxadiazole congeners in RU2695227C9) |
| Comparator Or Baseline | Non-acetylated analog (free -NH₂ instead of -NHCOCH₃): IC₅₀ = 340 nM; HDAC1 IC₅₀ = 1,200 nM (target class) |
| Quantified Difference | Acetylated vs. non-acetylated: 65–425-fold potency gain; HDAC6 vs. HDAC1: >200-fold selectivity |
| Conditions | In vitro fluorescence-based HDAC isoform activity assay (recombinant human HDAC1, HDAC3, HDAC6); RU2695227C9 patent data |
Why This Matters
Procurement of a compound with an intact N-acetyl cap ensures the sub-nanomolar HDAC6 potency and >200-fold selectivity required for epigenetic research programs targeting oncology and neurodegeneration.
- [1] RU2695227C9. 1,3,4-oxadiazole sulphamide derivatives as histone deacetylase 6 inhibitor and pharmaceutical composition containing them. Google Patents. View Source
